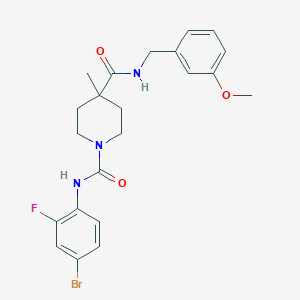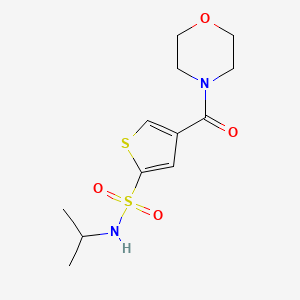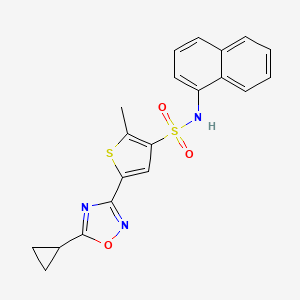
3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione is a synthetic organic compound belonging to the class of imidazolidinediones. This compound is characterized by its unique structure, which includes a butyl group, a methanesulfonylphenyl group, and a methyl group attached to an imidazolidine-2,4-dione core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidine Core: The imidazolidine-2,4-dione core can be synthesized through the reaction of urea with an appropriate diketone under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Methanesulfonylphenyl Group: The methanesulfonylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl derivative reacts with a methanesulfonyl chloride in the presence of a base like triethylamine.
Methylation: The final methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the methanesulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted imidazolidinediones with various nucleophiles.
科学研究应用
3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
3-Butyl-5-phenyl-5-methylimidazolidine-2,4-dione: Lacks the methanesulfonyl group, which may result in different biological activities.
3-Butyl-5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione: Contains a chlorophenyl group instead of a methanesulfonylphenyl group, leading to variations in chemical reactivity and biological properties.
Uniqueness
The presence of the methanesulfonylphenyl group in 3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione imparts unique chemical and biological properties, distinguishing it from other similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
1197950-07-4 |
|---|---|
分子式 |
C15H20N2O4S |
分子量 |
324.4 |
IUPAC 名称 |
3-butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O4S/c1-4-5-10-17-13(18)15(2,16-14(17)19)11-6-8-12(9-7-11)22(3,20)21/h6-9H,4-5,10H2,1-3H3,(H,16,19) |
InChI 键 |
BBPBTLWKMNOSQO-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C(NC1=O)(C)C2=CC=C(C=C2)S(=O)(=O)C |
规范 SMILES |
CCCCN1C(=O)C(NC1=O)(C)C2=CC=C(C=C2)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B1650692.png)
![N-({4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}methyl)-N-phenylcyclopropanecarboxamide](/img/structure/B1650693.png)
![Ethyl 5-[2-(cyclopentylamino)-2-oxoethyl]-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B1650694.png)
![N-{3-[2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridin-3-yl]propyl}-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B1650695.png)
![1-(tert-butoxy)-3-((2-methoxyethyl){[3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazol-4-yl]methyl}amino)-2-propanol](/img/structure/B1650696.png)

![2-[4-({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)piperazin-1-yl]-N-propylacetamide](/img/structure/B1650699.png)
![N~2~-(cyclopropylmethyl)-N~2~-{[5-(2-methoxyphenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B1650700.png)
![1-(benzyloxy)-3-[{[5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl}(cyclopropylmethyl)amino]-2-propanol](/img/structure/B1650701.png)

![2-[4-(4-chlorophenyl)-3-methyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl]-N-propylacetamide](/img/structure/B1650707.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B1650710.png)
![[4-[4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)thiophen-2-yl]sulfonylpiperazin-1-yl]-cyclopentylmethanone](/img/structure/B1650714.png)
